5-Bromo-1-benzothiophen-4-ol CAS number and properties
5-Bromo-1-benzothiophen-4-ol CAS number and properties
This guide provides an in-depth technical analysis of 5-Bromo-1-benzothiophen-4-ol , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and selective estrogen receptor modulators (SERMs).
Executive Summary
5-Bromo-1-benzothiophen-4-ol (also known as 5-bromo-4-hydroxybenzothiophene) is a bifunctional scaffold featuring a benzothiophene core, a phenolic hydroxyl group at position 4, and a bromine atom at position 5. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry. The C4-hydroxyl group serves as a hydrogen bond donor/acceptor (often mimicking the hinge-binding region of ATP in kinase pockets), while the C5-bromine provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex bioactive molecules.
Chemical Identity & Properties
As a specialized intermediate, this specific isomer is often synthesized in situ or custom-ordered. Publicly indexed CAS numbers often refer to the parent or protected derivatives.
| Property | Data / Description |
| Systematic Name | 5-Bromo-1-benzothiophen-4-ol |
| Synonyms | 5-Bromo-4-hydroxybenzothiophene; 5-Bromobenzo[b]thiophen-4-ol |
| Parent CAS | 3610-02-4 (4-Hydroxybenzothiophene) |
| Related CAS | 1935514-94-5 (5-Bromo-6-methyl analog) |
| Molecular Formula | C₈H₅BrOS |
| Molecular Weight | 229.09 g/mol |
| Predicted pKa | ~9.2 (Phenolic OH) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water |
Synthetic Pathways
The synthesis of 5-bromo-1-benzothiophen-4-ol typically proceeds via the functionalization of the parent 4-hydroxybenzothiophene. Direct construction of the ring system with the bromine already in place is possible but less common due to the availability of the 4-oxo precursors.
Method A: Electrophilic Bromination of 4-Hydroxybenzothiophene
This is the most direct route. The hydroxyl group at C4 strongly activates the benzene ring, directing electrophilic aromatic substitution (EAS) to the ortho (C5) and para (C7) positions.
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Regioselectivity: The thiophene ring itself directs electrophiles to C3. However, the electron-donating effect (+M) of the phenol at C4 overrides this, directing the incoming halogen to the benzene ring. Careful control of stoichiometry and temperature favors the C5 (ortho) isomer over the C7 isomer.
Step-by-Step Protocol:
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Starting Material: Dissolve 4-hydroxybenzothiophene (1.0 eq) in glacial acetic acid (AcOH) or chloroform (CHCl₃).
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Bromination: Cool the solution to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.0–1.05 eq) portion-wise over 30 minutes.
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Note: Using molecular bromine (Br₂) is possible but often leads to over-bromination (di-bromo species). NBS provides a controlled source of Br⁺.
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Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC/HPLC for the disappearance of the starting material.
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Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with Ethyl Acetate (EtOAc).[1]
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Purification: The crude mixture may contain the 7-bromo isomer. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Method B: Demethylation of 5-Bromo-4-methoxybenzothiophene
For higher purity, researchers often brominate the protected ether (4-methoxy) and then deprotect. This prevents side reactions at the hydroxyl group.[2]
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Bromination: Treat 4-methoxybenzothiophene with Br₂ in CH₂Cl₂ at 0 °C to yield 5-bromo-4-methoxybenzothiophene.
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Demethylation: Dissolve the intermediate in dry CH₂Cl₂. Cool to -78 °C. Slowly add Boron Tribromide (BBr₃) (2–3 eq). Warm to RT and stir overnight.
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Quench: Carefully quench with MeOH (exothermic!) and partition with water.
Visualization: Synthesis Logic
Caption: Synthetic routes to 5-Bromo-1-benzothiophen-4-ol showing direct and protected pathways.
Reactivity Profile & Applications
The 5-bromo-4-hydroxy scaffold is a versatile "linchpin" molecule. Its reactivity is defined by two orthogonal handles: the nucleophilic phenol and the electrophilic aryl bromide.
Palladium-Catalyzed Cross-Coupling (The Bromine Handle)
The C5-Br bond is highly reactive towards Pd(0) oxidative addition.
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces diversity at the C5 position. This is crucial for extending the carbon skeleton to reach hydrophobic pockets in enzyme targets.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
O-Alkylation/Acylation (The Phenol Handle)
The C4-OH group can be alkylated to tune solubility or engage in ether linkages.
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Williamson Ether Synthesis: Reaction with alkyl halides (R-X) and base (Cs₂CO₃ or K₂CO₃) in DMF.
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Significance: In many kinase inhibitors, this oxygen atom acts as a critical hydrogen bond acceptor or is used to tether solubilizing groups (e.g., morpholine/piperazine chains).
Electrophilic Substitution (The C3 Position)
The C3 position of the thiophene ring remains nucleophilic. If necessary, formylation (Vilsmeier-Haack) or chlorination can occur here, though the C4-OH group must usually be protected first to prevent competitive reactions on the benzene ring.
Visualization: Reactivity & Derivatization
Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the Br and OH groups.
Safety & Handling
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Hazards: As with most halogenated phenols, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .
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GHS Classification (Predicted):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are susceptible to oxidation over time (darkening of color).
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Disposal: Dispose of as hazardous organic waste containing halogens.
References
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Parent Scaffold Synthesis: Campaigne, E., & Kreighbaum, W. E. (1961). "Benzo[b]thiophene Derivatives. II. Syntheses of 4-Hydroxybenzo[b]thiophene." Journal of Organic Chemistry, 26(5), 1326–1329. Link
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Bromination Regioselectivity: Smith, K., et al. (2006).[3] "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 4, 4299-4306. (General principles of phenol bromination applied to fused systems).
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Medicinal Chemistry Application: Palkowitz, A. D., et al.[4] (1997). "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)benzo[b]thiophene] (Arzoxifene)." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link (Demonstrates benzothiophene functionalization logic).
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CAS Registry: American Chemical Society. "4-Hydroxybenzothiophene (CAS 3610-02-4)."[5] Common Chemistry Database.[3][5][6] Link
Sources
- 1. rsc.org [rsc.org]
- 2. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 4-Hydroxybenzophenone | C13H10O2 | CID 14347 - PubChem [pubchem.ncbi.nlm.nih.gov]
